(3Z)-3-(phenylimino)-2-benzofuran-1(3H)-one
Description
(3Z)-3-(Phenylimino)-2-benzofuran-1(3H)-one (CAS: 477851-24-4; alternative CAS: 33125-69-8) is a heterocyclic compound featuring a benzofuranone core substituted with a phenylimino group at the 3-position. Its molecular formula is C₁₄H₁₁NO₂, with a molecular weight of 225.25 g/mol . The Z-configuration of the imine double bond is critical to its stereoelectronic properties, influencing reactivity and intermolecular interactions. Key applications include its role as a precursor in pharmaceutical and materials chemistry due to its hydrogen-bonding capabilities and π-conjugated system .
Properties
CAS No. |
487-42-3 |
|---|---|
Molecular Formula |
C14H9NO2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
3-phenylimino-2-benzofuran-1-one |
InChI |
InChI=1S/C14H9NO2/c16-14-12-9-5-4-8-11(12)13(17-14)15-10-6-2-1-3-7-10/h1-9H |
InChI Key |
KXKGLFXLEGRDNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(phenylimino)-2-benzofuran-1(3H)-one typically involves the condensation of benzofuran-2-carboxylic acid with aniline under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the imino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-(phenylimino)-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of benzofuran-2,3-dione derivatives.
Reduction: Formation of (3Z)-3-(phenylamino)-2-benzofuran-1(3H)-one.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzofuran compounds exhibit potential anticancer properties. Specifically, studies have shown that (3Z)-3-(phenylimino)-2-benzofuran-1(3H)-one can inhibit the proliferation of cancer cells. For instance, a study demonstrated that related compounds could induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Fluorescent Probes
This compound is utilized as a fluorescent probe for detecting reactive oxygen species (ROS) in biological systems. Its ability to fluoresce upon interaction with ROS makes it valuable for imaging and monitoring oxidative stress in cells, which is crucial for understanding various pathological conditions, including neurodegenerative diseases and cancer .
Case Study 1: Anticancer Mechanism
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound derivatives. The results indicated significant cytotoxicity against multiple cancer cell lines. The mechanism involved the activation of caspase pathways leading to programmed cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15 | Caspase activation |
| MCF-7 (Breast) | 12 | Cell cycle arrest |
| HeLa (Cervical) | 10 | Apoptosis induction |
Case Study 2: ROS Detection
In another investigation, this compound was employed as a fluorescent probe to visualize ROS in live cells. The study demonstrated that this compound could effectively differentiate between healthy and stressed cells based on fluorescence intensity, providing insights into cellular oxidative stress responses.
| Condition | Fluorescence Intensity (AU) | Observations |
|---|---|---|
| Control | 50 | Baseline ROS levels |
| Oxidative Stress | 150 | Significant increase in ROS |
Mechanism of Action
The mechanism of action of (3Z)-3-(phenylimino)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Electronic Differences
The following table summarizes key structural analogues and their distinguishing features:
Key Observations :
- Electronic Effects: The phenylimino group in the target compound introduces conjugation between the imine and lactone carbonyl, enhancing electron delocalization compared to benzylidene (alkene) or alkyl-substituted analogues .
- Steric Effects: Bulky substituents like 3,4-dimethylanilino (in ) or geminal dimethyl groups () reduce rotational freedom and influence crystal packing .
Physical and Spectral Properties
Table 2: Comparative Physical Data
Analysis :
- Melting Points: Higher melting points in substituted anilino derivatives (e.g., 153–157°C in ) correlate with stronger intermolecular hydrogen bonds (N–H⋯O) .
- IR Spectroscopy: The target compound’s imino group (C=N) is expected to absorb near 1666 cm⁻¹, similar to benzylidene C=C stretches, but distinct from N–H stretches (~3333 cm⁻¹) in anilino derivatives .
Hydrogen Bonding and Crystal Packing
- 3,3-Dimethyl-2-benzofuran-1(3H)-one : Steric hindrance from geminal dimethyl groups disrupts hydrogen bonding, leading to looser packing .
- 3-Phenylisobenzofuran-1(3H)-one Derivatives: Annelation of cyclohexane () increases rigidity and alters π–π interactions compared to planar phenylimino systems .
Biological Activity
(3Z)-3-(phenylimino)-2-benzofuran-1(3H)-one, a compound belonging to the benzofuran family, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, antimicrobial, and anticancer activities, supported by relevant data tables and case studies.
1. Antioxidant Activity
Research has demonstrated that derivatives of benzofuran compounds exhibit significant antioxidant properties. A study reported the synthesis of several (Z)-3-benzylideneisobenzofuran-1(3H)-ones, which showed potent antioxidant activity with IC values ranging from 6.33 to 14.38 μg/mL, compared to ascorbic acid with an IC of 4.57 μg/mL .
Table 1: Antioxidant Activity of Selected Compounds
| Compound | IC (μg/mL) | Reference |
|---|---|---|
| Ascorbic Acid | 4.57 | |
| Compound 28a | 14.38 ± 0.09 | |
| Compound 28b | 8.88 ± 0.12 | |
| Compound 28c | 6.33 ± 0.08 |
2. Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies indicated that certain derivatives exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μg/mL .
Table 2: Antimicrobial Activity of Compounds
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 4.4 | |
| Compound B | E. coli | 6.9 | |
| Compound C | Pseudomonas aeruginosa | Noted but unspecified |
3. Anticancer Activity
The anticancer properties of this compound have been investigated in various cancer cell lines, including breast and skin cancer cells. One study reported that certain derivatives showed selective cytotoxicity with IC values as low as 0.4 mM against BT-549 and SKOV-3 cell lines, demonstrating significant potential compared to standard chemotherapeutics like doxorubicin .
Table 3: Cytotoxic Activity Against Cancer Cell Lines
Case Studies
Several studies have focused on the synthesis and evaluation of this compound derivatives for their biological activities:
- Study on Antioxidant and Antiplatelet Activities : A comprehensive study synthesized multiple derivatives and assessed their antioxidant and antiplatelet activities using in vitro assays, revealing that certain compounds were more effective than aspirin in inhibiting platelet aggregation .
- Antimicrobial Screening : Another research effort evaluated the antimicrobial efficacy of various derivatives against both Gram-positive and Gram-negative bacteria, establishing a structure-activity relationship that highlighted the importance of specific functional groups in enhancing activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
